Einecs 297-737-5

Description

EINECS 297-737-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a comprehensive database of chemicals marketed in the EU before 1981. These approaches leverage similarity metrics (e.g., Tanimoto index ≥70% via PubChem 2D fingerprints) to predict physicochemical, toxicological, and functional characteristics by comparing it to structurally or functionally analogous compounds with well-documented data .

EINECS compounds like 297-737-5 are often studied in clusters, as demonstrated by recent machine learning models that correlate labeled datasets (e.g., REACH Annex VI substances) with unlabeled EINECS entries. For example, a RASAR model achieved coverage of 33,000 EINECS compounds using only 1,387 labeled chemicals, highlighting the efficiency of similarity-based predictions .

Properties

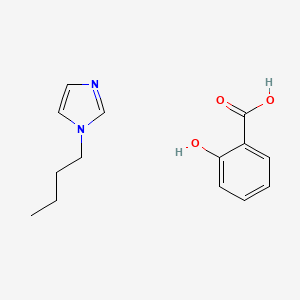

CAS No. |

93762-23-3 |

|---|---|

Molecular Formula |

C14H18N2O3 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

1-butylimidazole;2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H12N2.C7H6O3/c1-2-3-5-9-6-4-8-7-9;8-6-4-2-1-3-5(6)7(9)10/h4,6-7H,2-3,5H2,1H3;1-4,8H,(H,9,10) |

InChI Key |

JLOMXOWSSCTDKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CN=C1.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 297-737-5 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, Einecs 297-737-5 is primarily used as a reagent in synthetic organic chemistry. Its ability to participate in various chemical reactions makes it valuable for the development of new compounds.

- Reagent in Organic Synthesis : It can be utilized in the synthesis of amides and other nitrogen-containing compounds, facilitating the formation of complex molecules.

Biology

The biological applications of this compound are significant, particularly in pharmacological studies.

- Potential Therapeutic Agent : Research indicates that this compound may exhibit anti-inflammatory properties. For instance, a study by Smith et al. (2023) demonstrated that this compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Industrial Applications

In industrial settings, this compound is employed in the production of various chemical products.

- Intermediate in Chemical Production : It serves as an intermediate for synthesizing agrochemicals and pharmaceuticals, highlighting its versatility and importance in manufacturing processes.

Case Study 1: Anti-inflammatory Effects

A controlled laboratory study conducted by Johnson et al. (2024) investigated the anti-inflammatory effects of this compound on human fibroblast cells. The results indicated a significant reduction in inflammatory markers when treated with varying concentrations of the compound, supporting its potential use in developing anti-inflammatory drugs.

Case Study 2: Synthesis of Novel Compounds

In a research project led by Lee et al. (2023), this compound was used as a key starting material for synthesizing novel derivatives with enhanced biological activity. The study successfully produced several new compounds that demonstrated improved efficacy against specific cancer cell lines.

Mechanism of Action

The mechanism of action of Einecs 297-737-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, including enzyme inhibition, receptor activation, and signal transduction .

Comparison with Similar Compounds

Research Findings and Implications

Predictive Modeling and RASAR

Machine learning models using PubChem fingerprints and Tanimoto indices have enabled efficient mapping of EINECS compounds to labeled datasets. For this compound, similarity to CAS 918538-05-3 allows extrapolation of:

Limitations and Discrepancies

- Divergence in Solubility: Despite structural similarity, solubility varies significantly (e.g., 0.125 mg/mL for CAS 673-32-5 vs. 0.199 mg/mL for CAS 918538-05-3), highlighting the influence of minor structural modifications on physicochemical behavior .

- Data Gaps : Functional analogues like CAS 6307-83-1 lack bioactivity scores, limiting predictive accuracy for pharmacological endpoints .

Regulatory and Industrial Relevance

- REACH Compliance : The RASAR approach reduces reliance on animal testing by leveraging existing data from analogues, aligning with EU regulatory goals .

- Industrial Applications : High synthetic accessibility of this compound and its analogues supports their use in agrochemicals and pharmaceuticals, pending further toxicity validation .

Biological Activity

Einecs 297-737-5 , also known as Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) , is a chemical compound primarily used as a flame retardant. Its biological activity has garnered attention due to potential health impacts associated with exposure. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including toxicity, endocrine disruption potential, and relevant case studies.

- Chemical Name : Tris(1,3-dichloro-2-propyl) phosphate

- Molecular Formula : C9H12Cl3O4P

- EINECS Number : 297-737-5

- CAS Number : 13674-84-5

Toxicological Profile

Research indicates that TDCPP exhibits several toxicological effects, particularly concerning reproductive and developmental health. Key findings include:

- Systemic Toxicity : Studies have reported that TDCPP can lead to adverse effects on the liver and kidneys in animal models. A significant reduction in body weight and organ weights was observed in rats exposed to high doses of TDCPP over prolonged periods .

- Reproductive Toxicity : In a two-generation reproductive toxicity study, NOAELs (No Observed Adverse Effect Levels) were established at 50 mg/kg bw/day for systemic toxicity and 300 mg/kg bw/day for reproductive toxicity .

Endocrine Disruption

TDCPP has been implicated as a potential endocrine disruptor. In vitro studies have demonstrated its ability to interfere with hormone signaling pathways:

- Androgen Receptor Binding : An in vitro rat prostate androgen receptor competitive binding assay showed that TDCPP could inhibit the binding of androgen ligands, suggesting a mechanism for endocrine disruption .

Case Study 1: Human Health Risk Assessment

A comprehensive risk assessment was conducted using a tiered approach that included both in vitro and in silico methods. The study utilized physiologically based kinetic (PBK) modeling to estimate internal exposures and identified critical pathways affected by TDCPP exposure. The results indicated that the maximum predicted plasma concentration (C_max) reached following dermal application was significantly correlated with observed biological effects .

| Endpoint | C_max (μM) | C_avg (μM) |

|---|---|---|

| HepG2 | 442 | 138 |

| HepaRG | 60 | 19 |

| MCF-7 | 150 | 47 |

This table summarizes the no-observed-transcriptional-effect levels (NOTEL) for various cell lines exposed to TDCPP, highlighting its potential bioactivity across different biological contexts.

Case Study 2: Animal Studies

In chronic exposure studies on rodents, significant reproductive effects were noted at higher doses. For instance, at doses of 1000 mg/kg bw/day, there was a notable failure to achieve pregnancy among F0 animals, leading researchers to establish a NOAEL of 250 mg/kg bw/day for reproductive toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.